2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol
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Overview
Description
2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol is a complex organic compound with a unique structure It is characterized by its decahydro-1,5-naphthalenediol core, which is substituted with isopropyl, methyl, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol typically involves multi-step organic reactions. One common approach is the hydrogenation of a naphthalene derivative followed by selective functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and specific reagents for introducing the isopropyl, methyl, and methylene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4a-methyl-8-methylenedecahydro-1-naphthalenyl acetate: This compound has a similar core structure but differs in the presence of an acetate group.
Decahydro-4a-methyl-8-methylene-1-naphthalenol: Another related compound with slight variations in functional groups.
Uniqueness
2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol is unique due to its specific substitution pattern and the presence of both isopropyl and methylene groups
Properties
IUPAC Name |
4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalene-1,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJGHCXVKEJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(=C)C2C1O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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